(1S,3R)-3-[2-(4-fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Beschreibung
(1S,3R)-3-[2-(4-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is a chiral cyclopentane derivative featuring a carboxylic acid group at the 1-position and a 2-(4-fluorophenyl)-2-oxoethyl substituent at the 3-position. The stereochemistry (1S,3R) is critical for its biological activity, as it influences molecular interactions with target proteins or enzymes.
Eigenschaften
IUPAC Name |
(1S,3R)-3-[2-(4-fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FO3/c15-12-5-3-10(4-6-12)13(16)8-9-1-2-11(7-9)14(17)18/h3-6,9,11H,1-2,7-8H2,(H,17,18)/t9-,11+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXTYSJKOFDFRI-KOLCDFICSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CC(=O)C2=CC=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1CC(=O)C2=CC=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-[2-(4-fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Oxidation and Carboxylation: The resulting intermediate undergoes oxidation to introduce the keto group, followed by carboxylation to form the carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,3R)-3-[2-(4-fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylates or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid or sulfuric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1S,3R)-3-[2-(4-fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific pathways or diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific functionalities.
Wirkmechanismus
The mechanism by which (1S,3R)-3-[2-(4-fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the cyclopentane ring provides structural stability. The compound may modulate specific pathways by inhibiting or activating target proteins, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural Comparison of Key Cyclopentane-Carboxylic Acid Derivatives
| Compound Name | Substituents | Stereochemistry | CAS Number | Key Structural Differences |
|---|---|---|---|---|
| (1S,3R)-3-[2-(4-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid | 2-(4-Fluorophenyl)-2-oxoethyl at C3 | (1S,3R) | Not provided | Reference compound |
| (1R,2S)-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid | 4-Fluorobenzoyl at C2 | (1R,2S) | 733740-16-4 | Ketone group directly attached to cyclopentane; different stereochemistry |
| (1R,2R)-2-(4-Fluorophenyl)-4-oxocyclopentane-1-carboxylic acid | 4-Fluorophenyl at C2; ketone at C4 | (1R,2R) | 104201-85-6 | Additional ketone at C4; altered ring oxidation state |
| rel-(1R,3S)-3-[2-(2-Nitrophenyl)-2-oxoethyl]cyclopentanecarboxylic acid | 2-Nitrophenyl-2-oxoethyl at C3 | rel-(1R,3S) | 1239843-15-2 | Nitro group introduces strong electron-withdrawing effects |
| (1S,3S)-3-[(4-Fluorophenyl)Carbamoyl]-1,2,2-Trimethylcyclopentane-1-Carboxylic acid | Carbamoyl and trimethyl groups at C3 | (1S,3S) | 304666-33-9 | Trimethyl substitution increases steric bulk; carbamoyl modifies polarity |
Key Observations :
- Substituent Effects: The 4-fluorophenyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.
- Stereochemistry : The (1S,3R) configuration in the target compound contrasts with (1R,2S) or (1R,2R) in analogs, impacting dihedral angles and protein-ligand complementarity .
Key Observations :
- Stereoselective synthesis often requires chiral auxiliaries or catalysts, as seen in ’s use of lithium hydroxide for hydrolysis and trifluoroacetic acid for deprotection .
- Carboxylic acid groups are typically introduced via hydrolysis of esters or nitriles (e.g., ).
Pharmacological and Physicochemical Properties
Table 3: Comparative Pharmacological Data
| Compound | LogP (Predicted) | Solubility (mg/mL) | Protein Binding (%) | Key Applications |
|---|---|---|---|---|
| Target compound | ~2.5 (moderate lipophilicity) | Low (carboxylic acid enhances aqueous solubility) | High (due to aromatic and fluorinated groups) | Enzyme inhibition (e.g., statin analogs) |
| (1R,2R)-2-(4-Fluorophenyl)-4-oxocyclopentane-1-carboxylic acid | ~2.8 | Moderate | Moderate | Research intermediate; metabolic studies |
| (1S,3S)-3-[(4-Fluorophenyl)Carbamoyl]-1,2,2-Trimethylcyclopentane-1-Carboxylic acid | ~3.2 | Low | High | Potential prodrug (carbamoyl group) |
| cis-3-[2-oxo-2-(4-Trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid | ~3.5 | Very low | Very high | High-affinity enzyme inhibition (trifluoromethyl effect) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
